molecular formula C18H16N4S2 B456216 4-ethyl-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazol-3-yl hydrosulfide

4-ethyl-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B456216
M. Wt: 352.5g/mol
InChI Key: SOBXREWTSRGFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound with a molecular formula of C18H16N4S2 and a molecular weight of 352.5 g/mol. This compound is part of the quinoline and triazole families, which are known for their diverse biological and pharmacological activities .

Preparation Methods

The synthesis of 4-ethyl-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazol-3-yl hydrosulfide involves multiple steps. One common method includes the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate undergoes further reactions, including palladium-catalyzed cross-coupling with aryl bromides, to form the desired quinoline derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-ethyl-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The quinoline and triazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with nucleic acid synthesis, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Similar compounds include other quinoline and triazole derivatives, such as:

    4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    [1,2,4]triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial properties. 4-ethyl-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its specific combination of quinoline and triazole moieties, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H16N4S2

Molecular Weight

352.5g/mol

IUPAC Name

4-ethyl-3-[2-(5-methylthiophen-2-yl)quinolin-4-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H16N4S2/c1-3-22-17(20-21-18(22)23)13-10-15(16-9-8-11(2)24-16)19-14-7-5-4-6-12(13)14/h4-10H,3H2,1-2H3,(H,21,23)

InChI Key

SOBXREWTSRGFRG-UHFFFAOYSA-N

SMILES

CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C

Origin of Product

United States

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